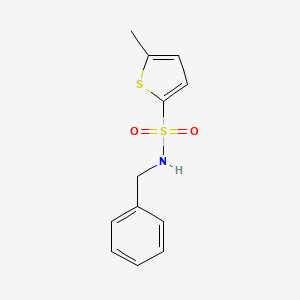![molecular formula C21H26N2O3S B5147943 N-(2-methylbenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5147943.png)
N-(2-methylbenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylbenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide, commonly known as MPPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPI is a small molecule inhibitor that targets a specific enzyme in the body, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of MPPI involves the inhibition of sEH, which is responsible for the metabolism of epoxyeicosatrienoic acids (EETs). EETs are lipid mediators that play a crucial role in the regulation of inflammation and pain. Inhibition of sEH by MPPI leads to the accumulation of EETs, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
MPPI has been shown to have significant biochemical and physiological effects on the body. Inhibition of sEH by MPPI leads to the accumulation of EETs, which have anti-inflammatory and analgesic effects. MPPI has also been shown to reduce blood pressure in animal models, making it a potential candidate for the treatment of hypertension.
Advantages and Limitations for Lab Experiments
One of the major advantages of MPPI for lab experiments is its specificity towards sEH. MPPI has been shown to selectively inhibit sEH without affecting other enzymes in the body, making it a valuable tool for studying the role of sEH in various diseases. However, one of the limitations of MPPI is its poor solubility in water, which can make it difficult to administer in animal models.
Future Directions
There are several future directions for the research and development of MPPI. One potential application of MPPI is in the treatment of chronic inflammatory diseases, such as arthritis and inflammatory bowel disease. MPPI has also been shown to have neuroprotective effects in animal models, making it a potential candidate for the treatment of neurodegenerative disorders, such as Alzheimer's disease. Further research is needed to fully understand the potential therapeutic applications of MPPI and to optimize its pharmacokinetic properties for clinical use.
In conclusion, MPPI is a promising small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. MPPI has been shown to selectively inhibit sEH, leading to the accumulation of EETs and reducing inflammation and pain. Further research is needed to fully understand the potential therapeutic applications of MPPI and to optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
The synthesis of MPPI involves the reaction between 2-methylbenzylamine and 4-(1-piperidinylcarbonyl)benzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure MPPI. This synthesis method has been optimized for high yield and purity, making MPPI readily available for scientific research.
Scientific Research Applications
MPPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. MPPI has been shown to inhibit the activity of a specific enzyme called soluble epoxide hydrolase (sEH), which is involved in the regulation of inflammation and pain. Inhibition of sEH by MPPI has been shown to reduce inflammation and pain in animal models, making it a promising candidate for the treatment of chronic inflammatory diseases.
properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-N-[4-(piperidine-1-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-17-8-4-5-9-19(17)16-23(27(2,25)26)20-12-10-18(11-13-20)21(24)22-14-6-3-7-15-22/h4-5,8-13H,3,6-7,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXSQCGLIVEPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)N3CCCCC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,4-trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B5147866.png)
![4-tert-butyl-2-chloro-1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5147867.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5147869.png)


![1-[(5-bromo-2-furyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5147889.png)

![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methylphenoxy)piperidine](/img/structure/B5147897.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(1-piperidinyl)acetamide](/img/structure/B5147914.png)
![3-{[(4-tert-butylphenyl)sulfonyl]amino}-4-methoxy-N-phenylbenzamide](/img/structure/B5147916.png)
![3,4,4-trimethyl-1-phenyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B5147922.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate](/img/structure/B5147926.png)

![3-methyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147950.png)